molecular formula C15H16O2S3 B14491958 {[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene CAS No. 64568-22-5

{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene

Cat. No.: B14491958
CAS No.: 64568-22-5
M. Wt: 324.5 g/mol
InChI Key: ZPUXAOVFJQACQX-UHFFFAOYSA-N
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Description

{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene is a chemical compound characterized by the presence of benzylsulfanyl and methanesulfonyl groups attached to a central methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene typically involves the reaction of benzyl mercaptan with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonium ion, which subsequently reacts with another equivalent of benzyl mercaptan to yield the final product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the benzylsulfanyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzylsulfanyl derivatives.

Scientific Research Applications

{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of {[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The pathways involved may include the formation of covalent bonds with thiol groups on cysteine residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzylsulfanylbenzene: Lacks the methanesulfonyl group.

    Methanesulfonylmethylsulfanylbenzene: Lacks the benzylsulfanyl group.

    Benzylmethanesulfonylsulfanylbenzene: Contains both benzyl and methanesulfonyl groups but in different positions.

Uniqueness

{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene is unique due to the presence of both benzylsulfanyl and methanesulfonyl groups attached to a central methylsulfanyl group

Properties

CAS No.

64568-22-5

Molecular Formula

C15H16O2S3

Molecular Weight

324.5 g/mol

IUPAC Name

[methylsulfonyl(phenylsulfanyl)methyl]sulfanylmethylbenzene

InChI

InChI=1S/C15H16O2S3/c1-20(16,17)15(19-14-10-6-3-7-11-14)18-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3

InChI Key

ZPUXAOVFJQACQX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(SCC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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